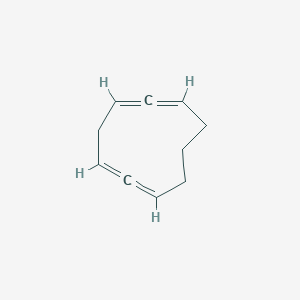
Cyclodeca-1,2,5,6-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclodeca-1,2,5,6-tetraene is a cyclic hydrocarbon with a unique structure characterized by alternating double bonds within a ten-membered ring. This compound is of significant interest in organic chemistry due to its conjugated system and potential aromaticity, which can influence its chemical behavior and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclodeca-1,2,5,6-tetraene can be synthesized through various methods, including the cyclization of linear precursors or the dehydrogenation of saturated cyclic compounds. One common method involves the reaction of cyclodeca-1,2,5,8-tetraene with mercuric salts in solvents of varying nucleophilicity. This reaction leads to the formation of a mercurinium ion intermediate, followed by transannular attack at the olefinic bonds .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Cyclodeca-1,2,5,6-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as peroxy acids, leading to the formation of epoxides.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a more saturated ring structure.
Substitution: Electrophilic substitution reactions can occur, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Peroxy acids or dimethyldioxirane.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products Formed:
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: Saturated cyclic hydrocarbons.
Substitution: Halogenated or nitro-substituted this compound.
Scientific Research Applications
Cyclodeca-1,2,5,6-tetraene has several applications in scientific research:
Chemistry: Used as a model compound to study aromaticity and conjugation effects in cyclic systems.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of complex organic molecules and materials with specific electronic properties.
Mechanism of Action
The mechanism by which cyclodeca-1,2,5,6-tetraene exerts its effects involves its conjugated double bonds and potential aromaticity. The compound can participate in various chemical reactions through its π-electron system, which can interact with electrophiles and nucleophiles. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the interacting species.
Comparison with Similar Compounds
- Cycloocta-1,3,5,7-tetraene
- Cyclodeca-1,3,5,7,9-pentaene
- Benzene
- Cyclohexa-1,3,5-triene
Cyclodeca-1,2,5,6-tetraene’s unique structure and reactivity make it a valuable compound for various scientific and industrial applications, providing insights into the behavior of conjugated cyclic systems.
Properties
CAS No. |
61832-89-1 |
|---|---|
Molecular Formula |
C10H12 |
Molecular Weight |
132.20 g/mol |
InChI |
InChI=1S/C10H12/c1-2-4-6-8-10-9-7-5-3-1/h1,4-5,8H,2,7,9-10H2 |
InChI Key |
JOQXRQNFXXWBRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C=CCC=C=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















